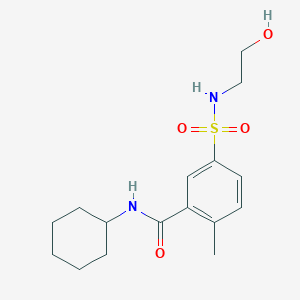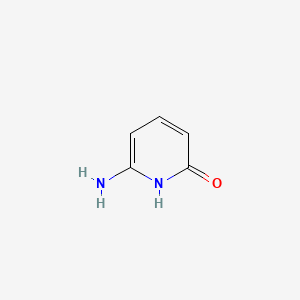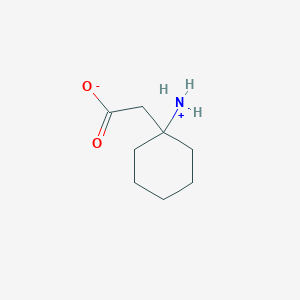
3-(2'-Quinolyl)-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Quinolyl)-D-alanine is an organic compound that features a quinoline moiety attached to the D-alanine amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Quinolyl)-D-alanine typically involves the coupling of a quinoline derivative with D-alanine. One common method is the Buchwald-Hartwig amination, where a quinoline derivative is reacted with an amine under palladium catalysis. For example, 2-chloroquinoline can be reacted with D-alanine in the presence of a palladium catalyst and a base to form 3-(2’-Quinolyl)-D-alanine .
Industrial Production Methods
While specific industrial production methods for 3-(2’-Quinolyl)-D-alanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2’-Quinolyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
Applications De Recherche Scientifique
3-(2’-Quinolyl)-D-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 3-(2’-Quinolyl)-D-alanine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, such as topoisomerases, which are essential for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Quinolyl-1,3-tropolone: Another quinoline derivative with potential anticancer properties.
Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities.
Tetrahydroquinoline: Reduced form of quinoline with different pharmacological properties.
Uniqueness
3-(2’-Quinolyl)-D-alanine is unique due to its combination of a quinoline moiety with an amino acid, which imparts distinct biochemical properties. This dual functionality allows it to interact with both nucleic acids and proteins, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(2S)-2-azaniumyl-3-quinolin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSRGSNAKKNNI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7721013.png)

![cis-3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B7721026.png)









![[(1S)-1-carboxy-2-(4-hydroxy-2,6-dimethylphenyl)ethyl]azanium;chloride](/img/structure/B7721085.png)
